molecular formula C27H43NO3 B3425972 Benzethonium CAS No. 498-77-1

Benzethonium

Cat. No.: B3425972
CAS No.: 498-77-1
M. Wt: 429.6 g/mol
InChI Key: USLZJBWCHRRIAQ-UHFFFAOYSA-M
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Description

Benzethonium is a synthetic quaternary ammonium salt with surfactant, antiseptic, and broad-spectrum antimicrobial properties . It is primarily used as a skin disinfectant at concentrations of 0.1-0.2%, which are safe and effective concentrations specified by the U.S. Food and Drug Administration (FDA) . It is also found in cosmetics and toiletries such as mouthwashes and anti-itch ointments .


Molecular Structure Analysis

The molecular structure of this compound chloride is C27H42ClNO2 . It contains a positively charged atom covalently bonded to four carbon atoms, one of which is a longer alkyl chain of 2-{2-[4-(2,4,4-trimethylpentan-2-yl)-phenoxy]-ethoxy} ethane, and the counter ion is a chloride anion .


Chemical Reactions Analysis

This compound chloride exhibits high hydrophobicity and contains a quaternary amine . This makes it a rather difficult species for chromatography because it tends to form micelles in aqueous and aqueous organic solutions .


Physical and Chemical Properties Analysis

This compound chloride has various applications in several industries . The solubility and solution thermodynamic properties of BTC were measured . The solubility of BTC in methanol, ethanol, 1-propanol, 2-propanol, 1-butanol, water, dimethyl sulfoxide, acetic acid, and dimethyl formamide neat solvents and methanol + water and ethanol + water binary solvents at 298.15−318.15 K over an atmospheric pressure was measured .

Mechanism of Action

Target of Action

Benzethonium is a synthetic quaternary ammonium salt with surfactant, antiseptic, and broad-spectrum antimicrobial properties . It primarily targets the cytoplasmic and outer membrane lipid bilayers of microorganisms . The positively charged quaternary nitrogen associates with the polar head groups of acidic lipids in the bacterial cell membrane .

Mode of Action

It is proposed that this compound acts similarly to other structurally-related quaternary ammonium compounds in disrupting cytoplasmic and outer membrane lipid bilayers of microorganisms . This disruption leads to leakage of intracellular components, inhibition of cellular functions, and eventually cell death .

Biochemical Pathways

It is known that this compound’s antimicrobial action affects a broad range of microorganisms, including bacteria, fungi, mold, and viruses . The disruption of the microbial cell membrane can lead to a cascade of effects that inhibit the organism’s ability to carry out vital biochemical pathways.

Result of Action

This compound’s primary result of action is the elimination of a broad spectrum of microorganisms on the skin or other treated surfaces . This makes it effective in preventing infection in minor cuts, scrapes, and burns. It is also found in cosmetics and toiletries such as mouthwashes and anti-itch ointments . In addition, this compound has been identified as a novel cancer-specific compound .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of organic matter can decrease its effectiveness. Furthermore, while this compound is effective in a broad pH range, extreme pH conditions can impact its antimicrobial activity. The concentration of this compound used is also crucial, with the U.S. Food and Drug Administration (FDA) specifying that safe and effective concentrations for this compound chloride are 0.1-0.2% in first aid products .

Safety and Hazards

Benzethonium chloride is toxic if swallowed and causes severe skin burns and eye damage . It may cause respiratory irritation . It is recommended to wear protective gloves/protective clothing/eye protection/face protection when handling this compound .

Future Directions

Benzethonium chloride was identified as a novel cancer-specific compound by a cell-based small-molecule screen . Future studies will attempt to elucidate the upstream mechanisms of action of this compound chloride .

Biochemical Analysis

Biochemical Properties

Benzethonium interacts with the bacterial cell membrane, altering its permeability, which leads to cell death . It is effective against a broad spectrum of bacteria, fungi, and viruses .

Cellular Effects

This compound has been found to have significant broad-spectrum anticancer activity . It induces apoptosis and activates caspases in cancer cells . It also causes a loss of mitochondrial membrane potential, which precedes an increase in cytosolic calcium and cell death .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the cell membrane, leading to increased permeability and leakage of intracellular contents, ultimately resulting in cell death . In cancer cells, this compound induces apoptosis and activates caspases .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to have long-term effects on cellular function . It has been observed to ablate the tumor-forming ability of cancer cells and delay the growth of xenograft tumors .

Dosage Effects in Animal Models

In animal models, this compound has shown to have dose-dependent effects . At higher doses, it has been observed to have significant anticancer activity .

Metabolic Pathways

It is known to interact with the cell membrane, altering its permeability, which can affect various metabolic processes .

Transport and Distribution

This compound, being a lipophilic compound, can easily cross cell membranes. Once inside the cell, it can interact with various intracellular targets .

Subcellular Localization

This compound is known to localize in the cell membrane where it exerts its antimicrobial and anticancer effects

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Benzethonium involves the quaternization of benzyl chloride with N,N-dimethylethanolamine followed by the reaction of the resulting benzyl dimethyl ethanol ammonium chloride with 2,4,6-trichlorophenol.", "Starting Materials": [ "Benzyl chloride", "N,N-dimethylethanolamine", "2,4,6-trichlorophenol" ], "Reaction": [ "Benzyl chloride is reacted with N,N-dimethylethanolamine in the presence of a base such as sodium hydroxide to form benzyl dimethyl ethanol ammonium chloride.", "The resulting benzyl dimethyl ethanol ammonium chloride is then reacted with 2,4,6-trichlorophenol in the presence of a base such as sodium hydroxide to form Benzethonium.", "The product is then purified through recrystallization or other appropriate methods." ] }

While exact mechanism of benzethonium is not fully understood, it is proposed that benzethonium acts similarly to other structurally-related quaternary ammonium compounds in disrupting cytoplasmic and outer membrane lipid bilayers of microorganisms. The positively charged quaternary nitrogen associates with the polar head groups of acidic membrane phospholipids, followed by the hydrophobic tail interacting with the hydrophobic membrane core. Benzethonium is thought to form mixed-micelle aggregates with hydrophobic membrane components that solubilize membrane and lyse the cells, leading to leakage of cytoplasmic contents. Based on findings in vitro cell assays, its mode of action on cancer cells may involve cancer cell apoptosis via dysregulating mitochondria or rough endoplasmic reticulum (rER). It is proposed that intracellular cationic molecules such as benzethonium will create swelling of the rER and damage the organelle. Ultimately, there is a loss in cell membrane integrity and cytosolic Ca2+ levels increase. Dysregulation of mitochondria and rER leads to the activation of caspase-2, caspase-8, caspase-9, and caspase-3.

CAS No.

498-77-1

Molecular Formula

C27H43NO3

Molecular Weight

429.6 g/mol

IUPAC Name

benzyl-dimethyl-[2-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethyl]azanium;hydroxide

InChI

InChI=1S/C27H42NO2.H2O/c1-26(2,3)22-27(4,5)24-13-15-25(16-14-24)30-20-19-29-18-17-28(6,7)21-23-11-9-8-10-12-23;/h8-16H,17-22H2,1-7H3;1H2/q+1;/p-1

InChI Key

USLZJBWCHRRIAQ-UHFFFAOYSA-M

SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOCC[N+](C)(C)CC2=CC=CC=C2

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOCC[N+](C)(C)CC2=CC=CC=C2.[OH-]

melting_point

158-163

solubility

Soluble

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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